3-Descarbonitrile3-AcetamidoSaxagliptin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Descarbonitrile 3-Acetamido Saxagliptin is a derivative and impurity of Saxagliptin, a potent and selective reversible inhibitor of dipeptidyl peptidase-4 (DPP-4). Saxagliptin is primarily developed for the treatment of type 2 diabetes mellitus. This compound is absorbed rapidly after oral administration and has a pharmacokinetic profile compatible with once-daily dosing .
Preparation Methods
The synthesis of 3-Descarbonitrile 3-Acetamido Saxagliptin involves several steps, starting from commercially available precursors. One of the key intermediates in the synthesis of Saxagliptin is (S)-N-Boc-3-hydroxyadamantylglycine, which can be synthesized from 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid by reductive amination with phenylalanine dehydrogenase . This intermediate is then subjected to further chemical transformations to yield 3-Descarbonitrile 3-Acetamido Saxagliptin. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents.
Chemical Reactions Analysis
3-Descarbonitrile 3-Acetamido Saxagliptin undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under various conditions, often involving nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Descarbonitrile 3-Acetamido Saxagliptin has several scientific research applications:
Chemistry: It is used as a reference standard and impurity in the synthesis and analysis of Saxagliptin.
Biology: The compound is studied for its inhibitory effects on DPP-4, which plays a role in glucose metabolism.
Medicine: Research focuses on its potential therapeutic effects in managing type 2 diabetes mellitus.
Industry: It is used in the pharmaceutical industry for quality control and validation of Saxagliptin production processes
Mechanism of Action
The mechanism of action of 3-Descarbonitrile 3-Acetamido Saxagliptin involves the inhibition of DPP-4. This enzyme has two main mechanisms of action: an enzymatic function and another mechanism where DPP-4 binds adenosine deaminase, which conveys intracellular signals via dimerization when activated. Saxagliptin forms a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4 .
Comparison with Similar Compounds
3-Descarbonitrile 3-Acetamido Saxagliptin can be compared with other DPP-4 inhibitors such as:
Sitagliptin: Another DPP-4 inhibitor used for the management of type 2 diabetes mellitus.
Vildagliptin: Similar to Saxagliptin, it inhibits DPP-4 and is used in the treatment of type 2 diabetes.
Linagliptin: A DPP-4 inhibitor with a unique xanthine-based structure, used for glycemic control in type 2 diabetes.
The uniqueness of 3-Descarbonitrile 3-Acetamido Saxagliptin lies in its specific structural modifications, which may influence its pharmacokinetic and pharmacodynamic properties compared to other DPP-4 inhibitors.
Properties
IUPAC Name |
2-[2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c19-14(16(23)21-12-2-11(12)3-13(21)15(20)22)17-4-9-1-10(5-17)7-18(24,6-9)8-17/h9-14,24H,1-8,19H2,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGHSWPMUQQJJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1N(C(C2)C(=O)N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.